Homsi(r) 5,6-dihydro-4h-pyran-2-yl

Description

Historical Context and Evolution of Dihydropyran Chemistry

The journey of dihydropyran chemistry is intrinsically linked to the broader exploration of heterocyclic compounds. Early investigations into the structure and reactivity of pyrans and their partially saturated analogues laid the groundwork for future advancements. wikipedia.org Initially, the focus was on understanding the fundamental properties and nomenclature of these six-membered oxygen-containing heterocycles. wikipedia.org

A pivotal moment in the evolution of dihydropyran chemistry was the discovery of the utility of 3,4-dihydro-2H-pyran (DHP) as a protecting group for alcohols. wikipedia.orgcommonorganicchemistry.com This simple yet elegant application propelled dihydropyrans into the mainstream of organic synthesis, making the tetrahydropyranyl (THP) ether a ubiquitous feature in the synthesis of complex molecules. wikipedia.org The preparation of DHP itself, through the dehydration of tetrahydrofurfuryl alcohol, became a standard procedure. wikipedia.org This early work on protection chemistry highlighted the unique reactivity of the enol ether functionality within the dihydropyran ring, a feature that would be extensively exploited in subsequent synthetic methodologies.

Strategic Significance of the 5,6-Dihydro-4H-Pyran-2-yl Scaffold in Contemporary Organic Synthesis

The 5,6-dihydro-4H-pyran-2-yl scaffold is a privileged structure in contemporary organic synthesis due to its prevalence in a wide array of biologically active natural products and pharmaceutical agents. oist.jp Its inherent structural features, including a chiral center at the 2-position and a reactive enol ether moiety, make it a versatile building block for the synthesis of complex molecular architectures.

The dihydropyran ring system is a key component of numerous natural products, including carbohydrates, alkaloids, and polyketides. This ubiquity has driven the development of synthetic strategies to access these molecules and their analogues for biological evaluation. Furthermore, the ability to stereoselectively introduce substituents onto the dihydropyran ring allows for the fine-tuning of molecular properties, a crucial aspect of drug discovery. The development of derivatives has led to compounds with potential applications as anticancer and anti-cell migration agents. researchgate.net

Methodological Advancements in the Synthesis and Functionalization of Dihydropyran Systems

The synthesis and functionalization of dihydropyran systems have been the subject of intense research, leading to a diverse toolbox of synthetic methods. These advancements have moved beyond classical approaches to embrace modern catalytic and stereoselective transformations.

One of the primary strategies for constructing the dihydropyran ring involves hetero-Diels-Alder reactions, where a diene reacts with an aldehyde or ketone. This powerful cycloaddition approach allows for the direct formation of the six-membered ring with control over stereochemistry.

More recently, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized dihydropyrans. For instance, novel catalytic routes using pyruvates and aldehydes have been developed to produce a variety of dihydropyran derivatives in a one-pot reaction under mild conditions with high yields. oist.jp Tandem reactions, such as the Claisen rearrangement/oxa-Michael addition, catalyzed by cinchona squaramide, provide access to valuable dihydropyrans with excellent diastereoselectivities. acs.org

The functionalization of pre-existing dihydropyran rings often leverages the reactivity of the enol ether. Electrophilic additions, hydroboration-oxidation, and transition metal-catalyzed cross-coupling reactions are commonly employed to introduce diverse substituents at various positions of the ring.

Below is a table summarizing selected modern synthetic methodologies for dihydropyran synthesis:

| Methodology | Catalyst/Reagent | Key Features |

| Organocatalytic One-Pot Reaction | Pyrrolidine-3-carboxylic acid (β-proline) | Mild conditions, high yields, high diastereoselectivity from pyruvates and aldehydes. oist.jp |

| Claisen Rearrangement/Oxa-Michael Addition | Cinchona squaramide | Diastereo- and enantioselective, atom-economical. acs.org |

| Rhodium(I)-Catalyzed Tandem Annulation | Rhodium(I) complex | C(sp³)–C(sp³) bond cleavage of oxetanols with alkynes. researchgate.net |

| Three-Component Reaction | N-methylmorpholine | Synthesis of 2-amino-4H-pyran derivatives from 1,3-diketones, aldehydes, and malononitrile. nih.gov |

| Michael Addition | Sodium ethoxide | Condensation of pyridazinone with aromatic aldehydes. raco.cat |

Overview of Research Trajectories Pertaining to the "Homsi(r)" Designation within Dihydropyran Chemistry

While a specific chemical entity designated as "Homsi(r) 5,6-dihydro-4h-pyran-2-yl" is not found in publicly available chemical literature, it is plausible that this designation refers to a proprietary or internally cataloged series of substituted 5,6-dihydro-4H-pyran-2-yl derivatives under investigation within a specific research program. The nature of such research would likely align with the broader trends in dihydropyran chemistry, focusing on the synthesis of novel analogues with specific biological activities.

Research in this area often involves the synthesis of libraries of dihydropyran derivatives with diverse substituents at various positions of the pyran ring. For example, a hypothetical "Homsi(r)" series could explore variations at the 2, 3, 4, 5, or 6 positions of the 5,6-dihydro-4H-pyran scaffold to probe structure-activity relationships (SAR).

One prominent research trajectory involves the synthesis of dihydropyran-fused heterocyclic systems. For instance, the synthesis of 4H-pyran[2,3-b]quinoline derivatives has been explored as analogues of the drug tacrine. nih.gov Another area of focus is the development of hybrid molecules where the dihydropyran scaffold is linked to other pharmacophores to create compounds with dual or enhanced biological activities. semanticscholar.org

The biological evaluation of these novel dihydropyran derivatives is a critical component of such research programs. Screening for activities such as antimicrobial, antifungal, anticancer, and enzyme inhibition is common. researchgate.netnih.govnih.gov For example, certain 4H-pyran derivatives have been investigated as inhibitors of Mycobacterium bovis. nih.gov

The table below outlines potential research trajectories for a hypothetical "Homsi(r)" series of 5,6-dihydro-4H-pyran-2-yl derivatives, based on current trends in the field.

| Research Trajectory | Synthetic Approach | Potential Applications |

| Synthesis of Substituted Analogues | Multi-component reactions, catalytic functionalization | Structure-Activity Relationship (SAR) studies, optimization of biological activity. |

| Fusion with other Heterocycles | Intramolecular cyclizations, cycloaddition reactions | Development of novel scaffolds with unique pharmacological profiles. |

| Hybrid Molecule Synthesis | Linker chemistry, convergent synthesis | Creation of dual-action agents, targeted drug delivery. |

| Biological Screening | In vitro and in vivo assays | Discovery of new therapeutic agents (e.g., antimicrobial, anticancer). |

Structure

3D Structure

Properties

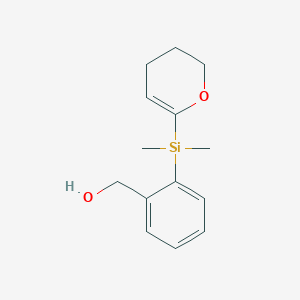

IUPAC Name |

[2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIRXVVKTQIPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726234 | |

| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244855-71-7 | |

| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6 Dihydro 4h Pyran 2 Yl Derivatives

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is paramount in the synthesis of complex molecules. For 5,6-dihydro-4H-pyran-2-yl derivatives, several strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Catalysis in 5,6-Dihydro-4H-Pyran-2-yl Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of 5,6-dihydro-4H-pyran-2-yl derivatives. This approach utilizes chiral catalysts to induce stereoselectivity in the ring-forming reaction.

One notable example involves the use of a BINOL-derived titanium tetraisopropoxide (BITIP) catalyst in the asymmetric allylation of aldehydes, which serves as a key step in a two-step pyran annulation process. nih.govresearchgate.net This method allows for the convergent synthesis of a variety of cis or trans disubstituted pyrans with high enantioselectivity. nih.govresearchgate.net

Organocatalysis has also been successfully applied to the synthesis of chiral dihydropyrans. For instance, cinchona alkaloids have been employed as catalysts in the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles to afford biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles in excellent yields and with high enantioselectivities (up to >99% ee). nih.gov Furthermore, chiral N-heterocyclic carbenes have been shown to be effective catalysts for the formal [4+2] cycloaddition of ketenes and 3-alkylenyloxindoles, yielding 3,4-dihydropyrano[2,3-b]indol-2-ones with good diastereo- and enantioselectivities. nih.gov

Palladium catalysis has also been utilized in the stereoselective synthesis of tetrahydropyrans. An oxidative Heck redox-relay strategy has been developed for the synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols with excellent stereoselectivity. nih.gov This method proceeds through a novel exo-cyclic migration and has been applied to the total synthesis of a trans-epimer of the natural product centrolobine. nih.gov

| Catalyst Type | Reaction | Key Features |

| BITIP | Asymmetric allylation/pyran annulation | Convergent synthesis of cis or trans disubstituted pyrans. |

| Cinchona Alkaloids | Tandem Michael addition/Thorpe-Ziegler reaction | High enantioselectivity for dihydropyrano[2,3-c]pyrazoles. |

| N-Heterocyclic Carbenes | Formal [4+2] cycloaddition | Good diastereo- and enantioselectivity for dihydropyrano[2,3-b]indol-2-ones. |

| Palladium(II) Acetate | Oxidative Heck redox-relay | Excellent stereoselectivity for 2,6-trans-tetrahydropyrans. |

Chiral Auxiliary-Mediated Routes for 5,6-Dihydro-4H-Pyran-2-yl Stereoisomers

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral 5,6-dihydro-4H-pyran-2-yl derivatives.

A prominent example involves an auxiliary-based asymmetric aldol (B89426) condensation followed by a ring-closing metathesis (RCM) reaction. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective synthesis, including aldol reactions. wikipedia.orguwindsor.canih.gov The chiral auxiliary directs the stereoselective formation of a new stereocenter during the aldol condensation, and after the subsequent RCM reaction to form the dihydropyran ring, the auxiliary can be removed to yield the enantiomerically enriched product. uwindsor.ca

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven to be effective in aldol-type reactions and can offer complementary stereoselectivity to the Evans auxiliaries. scielo.org.mx These auxiliaries are readily prepared from amino acids and provide a high degree of diastereoselectivity in the formation of the aldol adduct, which can then be further elaborated to the desired dihydropyran. scielo.org.mx

The general principle of using a chiral auxiliary involves the formation of a diastereomeric intermediate that allows for the facial differentiation of the prochiral substrate, leading to the preferential formation of one stereoisomer. The auxiliary is then cleaved under mild conditions to avoid racemization of the final product. wikipedia.orguwindsor.ca

| Chiral Auxiliary Type | Key Reaction | Advantages |

| Evans Oxazolidinones | Asymmetric aldol condensation | High diastereoselectivity, well-established methodology. wikipedia.orguwindsor.canih.gov |

| Sulfur-based Auxiliaries | Asymmetric aldol condensation | Complementary stereoselectivity to Evans auxiliaries, high diastereoselectivity. scielo.org.mx |

Biocatalytic Approaches to Stereocontrolled Dihydropyran Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures of dihydropyran precursors. researchgate.net

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, lipases have been successfully employed in the kinetic resolution of racemic alcohols that are precursors to chiral dihydropyrans. nih.govmdpi.com The enzymatic acylation or hydrolysis of these alcohols proceeds with high enantioselectivity, providing access to both enantiomers of the dihydropyran precursor in high enantiomeric excess. nih.govmdpi.comnih.gov

A specific example is the lipase-mediated resolution of a racemic alcohol precursor for the synthesis of the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com The use of different lipases, such as Novozym® 435 and lipase (B570770) AK, showed opposite enantioselectivity in the acetylation reaction, allowing for the preparation of both enantiomers of the target compound. mdpi.com Furthermore, many chiral precursors for the synthesis of natural 5,6-dihydropyrones have been prepared with the aid of enzymes or whole microorganisms. researchgate.net

| Enzyme | Method | Application |

| Lipases (e.g., from Pseudomonas cepacia, Novozym® 435) | Kinetic Resolution (Acylation/Hydrolysis) | Resolution of racemic alcohol precursors to chiral dihydropyrans. nih.govmdpi.commdpi.com |

Novel Cyclization Strategies

The development of novel cyclization strategies is crucial for the efficient construction of the 5,6-dihydro-4H-pyran-2-yl ring system.

Ring-Closing Metathesis (RCM) in Dihydropyran Synthesis

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including 5,6-dihydro-4H-pyran-2-yl derivatives. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin like ethene.

The synthesis of α,β-unsaturated-δ-lactones (5,6-dihydro-2H-pyran-2-ones) can be achieved through the RCM of acrylate (B77674) esters. The use of Grubbs' first-generation catalyst has been reported for this transformation. RCM is also listed as a key synthetic route for the preparation of 5,6-dihydro-2H-pyran-2-ones in general. osi.lv

Transition Metal-Catalyzed Annulation Reactions for 5,6-Dihydro-4H-Pyran-2-yl Ring Formation

Transition metal-catalyzed annulation reactions provide a powerful and atom-economical approach to the synthesis of heterocyclic rings. Several methods have been developed for the construction of the 5,6-dihydro-4H-pyran-2-yl ring system using this strategy.

A domino reaction catalyzed by copper(I) iodide has been developed for the synthesis of annulated 4H-pyrans. uni-hohenheim.de This reaction proceeds through an intermolecular C-allylation followed by an intramolecular Ullmann-type O-vinylation. uni-hohenheim.de

Palladium catalysis has been employed in a formal (3+3) allylic cycloaddition of 2-butene-1,4-diols with 2-(1-alkynyl)-2-alken-1-ones to produce highly substituted 6,7-dihydro-4H-furo[3,4-c]pyran derivatives with high regio- and diastereoselectivity. nih.gov

Furthermore, dicobaltoctacarbonyl has been used to mediate a tandem [2+2+1] cycloaddition reaction between cis-epoxyalkynes, a tethered olefin, and carbon monoxide to generate tricyclic 5,6-dihydropyran-2-one derivatives. nih.gov This reaction proceeds through a γ-lactonyl allene (B1206475) species stabilized by the cobalt complex. nih.gov The development of new transition metal-catalyzed ring-forming reactions, including those for seven- and eight-membered rings, highlights the ongoing innovation in this field. digitellinc.com

| Metal Catalyst | Reaction Type | Key Features |

| Copper(I) Iodide | Domino C-allylation/O-vinylation | Efficient synthesis of annulated 4H-pyrans. uni-hohenheim.de |

| Palladium | Formal (3+3) Allylic Cycloaddition | High regio- and diastereoselectivity for furo[3,4-c]pyran derivatives. nih.gov |

| Dicobaltoctacarbonyl | Tandem [2+2+1] Cycloaddition | Formation of tricyclic 5,6-dihydropyran-2-one derivatives. nih.gov |

Domino and Cascade Reactions in Dihydropyran Construction

Domino and cascade reactions, also known as tandem reactions, are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org These reactions are characterized by high atom economy and efficiency, making them particularly suitable for the construction of complex molecular architectures like dihydropyrans. wikipedia.org

A notable example is the copper-catalyzed domino cascade reaction for the regioselective synthesis of dihydropyrano[2,3-b]indol-4(9H)-ones. rsc.org This one-pot process involves both intermolecular and intramolecular oxidation/cyclization steps. rsc.org A key feature of this methodology is the use of a 4-benzyloxy group on the indole (B1671886) substrate as a directing group to facilitate cyclization under mild conditions. rsc.org Mechanistic studies have revealed that the carbonyl oxygen in the final pyranoindole-4-ones originates from water, highlighting the critical role of the directing group. rsc.org

Another approach involves a DBU-promoted domino annulation reaction of 2-aryl-3-nitrochromenes with 4-(N,N-dimethylamino)-1-phenacylpyridinium bromides, which surprisingly leads to 1-benzoyl-2,4-diaryldibenzo[b,d]furane derivatives. rsc.org In this transformation, the six-membered pyran ring is converted into a five-membered furan (B31954) ring. rsc.org

Gold(I) catalysis has also been employed in domino reactions to synthesize furopyran derivatives. mdpi.com This cascade process is initiated by two regioselective cyclizations (5-endo-dig and 8-endo-dig), followed by a Grob-type fragmentation and a hetero-Diels-Alder reaction. mdpi.com This one-pot reaction impressively forms four new bonds and four controlled stereogenic centers, including a quaternary center. mdpi.com

The following table summarizes key aspects of these domino and cascade reactions.

| Catalyst/Promoter | Reactants | Product | Key Features |

| Copper | Indole substrates with a 4-benzyloxy group | Dihydropyrano[2,3-b]indol-4(9H)-ones | Regioselective, mild conditions, directing group strategy. rsc.org |

| DBU | 2-aryl-3-nitrochromenes, 4-(N,N-dimethylamino)-1-phenacylpyridinium bromides | 1-benzoyl-2,4-diaryldibenzo[b,d]furanes | Unprecedented ring conversion from pyran to furan. rsc.org |

| Gold(I) | Not specified | Furopyran derivatives | Formation of four bonds and four stereocenters in one pot. mdpi.com |

Multicomponent Reaction Approaches for 5,6-Dihydro-4H-Pyran-2-yl Skeletons

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. researchgate.net These reactions are highly efficient and atom-economical, making them attractive for the synthesis of diverse heterocyclic libraries, including those based on the 5,6-dihydro-4H-pyran-2-yl scaffold.

A significant MCR approach involves the ammonium (B1175870) acetate-catalyzed reaction of aldehydes and two different C-H acids. This method allows for the rapid and efficient formation of medicinally relevant 4H,5H-pyrano[4,3-b]pyran-5-one and 4,6-dihydro-5H-pyrano[3,2-c]pyridine-5-one scaffolds. researchgate.net

Another example is a one-pot, three-component reaction for the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This reaction utilizes methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. nih.gov The resulting products can be further transformed into functionalized 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. nih.gov

The multicomponent reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid has also been investigated, leading to the synthesis of 6-methyl-3,4-dihydropyrano[3,2-b]pyran-2,8-diones and other related structures. researchgate.netosi.lv

The table below outlines various multicomponent reactions for the synthesis of dihydropyran derivatives.

| Reactants | Catalyst/Conditions | Product Scaffolds | Reference |

| Aldehydes, two different C-H acids | Ammonium acetate, small amount of EtOH | 4H,5H-Pyrano[4,3-b]pyran-5-ones, 4,6-Dihydro-5H-pyrano[3,2-c]pyridine-5-ones | researchgate.net |

| Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, primary amines | One-pot | 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones | nih.gov |

| 5-Hydroxy-2-methyl-4H-pyran-4-one, carbonyl compounds, Meldrum's acid | Not specified | 6-Methyl-3,4-dihydropyrano[3,2-b]pyran-2,8-diones | researchgate.netosi.lv |

Green Chemistry Principles in 5,6-Dihydro-4H-Pyran-2-yl Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce or eliminate the use and generation of hazardous substances. The synthesis of 5,6-dihydro-4H-pyran-2-yl derivatives is no exception, with a growing focus on solvent-free and water-mediated reactions, as well as photochemical and electrochemical pathways.

Solvent-Free and Water-Mediated Methodologies

Solvent-free and aqueous reaction media offer significant environmental benefits over traditional organic solvents. A notable example is the mechanochemical multicomponent synthesis of 4H-pyrans using ball-milling. nih.gov This solvent-free method, catalyzed by a nanoporous Cu2(NH2-BDC)2(DABCO) metal-organic framework, provides high yields and atom efficiency in short reaction times. nih.gov

Water has also been utilized as a reaction medium. For instance, the synthesis of dihydropyrano[2,3-b]indol-4(9H)-ones through a copper-catalyzed domino reaction utilizes water as the source of the carbonyl oxygen in the product. rsc.org

The PASE (Practical, Fast, and General) approach, which utilizes small amounts of ethanol (B145695) in an "on-solvent" manner, has been successfully applied to the multicomponent synthesis of pyrano[4,3-b]pyran-5-one and pyrano[3,2-c]pyridine-5-one scaffolds. researchgate.net

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods provide alternative energy sources for chemical transformations, often allowing for reactions to occur under mild conditions without the need for harsh reagents.

Photochemistry has been demonstrated as a viable method for generating the 5,6-dihydrouridin-6-yl radical from a photochemical precursor. nih.gov This approach allows for temporal control and is compatible with aqueous conditions, making it suitable for studying the reactivity of this radical in biological systems. nih.gov

While specific examples of electrochemical synthesis for the 5,6-dihydro-4H-pyran-2-yl core are not detailed in the provided context, the general principles of electrosynthesis, such as reducing the need for chemical oxidants and reductants, align with the goals of green chemistry.

Flow Chemistry and Continuous Processing for 5,6-Dihydro-4H-Pyran-2-yl Production

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and process control compared to traditional batch methods. d-nb.infomdpi.com The application of flow chemistry to the synthesis of 5,6-dihydro-4H-pyran-2-yl derivatives and other complex molecules is a rapidly growing area of research.

Multi-step continuous-flow systems have been developed for the synthesis of active pharmaceutical ingredients (APIs), natural products, and commodity chemicals. flinders.edu.au These systems can integrate reaction and purification steps, leading to highly efficient and automated processes. flinders.edu.au For example, a reconfigurable continuous-flow system has been demonstrated for the on-demand production of several APIs, meeting U.S. Pharmacopeia standards. flinders.edu.au

The use of flow chemistry can also enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or extreme reaction conditions. d-nb.infoalmacgroup.com For instance, Pfizer has reported a three-step synthesis of substituted pyrazoles in flow that involves two high-energy intermediates. d-nb.info The enhanced heat and mass transfer in flow reactors allow for safe and efficient handling of such species. d-nb.info

While specific examples of the continuous production of simple 5,6-dihydro-4H-pyran-2-yl derivatives are not extensively detailed, the principles and technologies of flow chemistry are directly applicable to their synthesis, particularly for large-scale manufacturing. almacgroup.comaiche.org

Mechanistic Investigations and Reactivity of 5,6 Dihydro 4h Pyran 2 Yl Derivatives

Electrophilic and Nucleophilic Transformations of the Dihydropyran Ring

The reactivity of the dihydropyran ring is largely dictated by the electron-rich double bond and the oxygen heteroatom. The double bond readily undergoes electrophilic addition reactions. For instance, the synthesis of various functionalized pyran derivatives often proceeds through initial reactions at this site.

Conversely, the dihydropyran ring can be susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. For example, the synthesis of 2-amino-4H-pyran derivatives often involves a Michael addition of a nucleophile to an α,β-unsaturated system that subsequently cyclizes to form the pyran ring. nih.gov In the case of 3,4-dihydropyran-2-ones, the carbonyl group is a primary site for nucleophilic attack. The dual electrophilic and nucleophilic nature of some dihydropyran precursors, such as pyruvates in certain reactions, requires careful control of reaction conditions to achieve desired transformations. oist.jp

Pericyclic Reactions Involving the 5,6-Dihydro-4H-Pyran-2-yl Moiety

Pericyclic reactions, which proceed through a concerted cyclic transition state, are powerful tools for the stereoselective synthesis and modification of dihydropyran systems.

The hetero-Diels-Alder reaction is a particularly valuable method for constructing the 3,4-dihydro-2H-pyran ring system, as it can create up to three contiguous stereocenters with high levels of diastereoselectivity and/or enantioselectivity in a single step. organicreactions.org This reaction typically involves an oxadiene reacting with a dienophile and can be promoted thermally or by Lewis acids. organicreactions.org The inverse-electron-demand hetero-Diels-Alder reaction, where an electron-rich alkene reacts with an α,β-unsaturated carbonyl compound, is also a common strategy. au.dk

Furthermore, dihydropyran derivatives themselves can participate in cycloaddition reactions. For example, highly substituted 2H-pyran-2-ones undergo Diels-Alder reactions with alkynes to yield aniline (B41778) derivatives. rsc.org Photocatalyzed [4+2] cycloadditions have also been reported, such as the reaction of a steroidal 4-ene-3,6-dione with olefins to yield a dihydropyran adduct. rsc.org In some cases, formal [4+2] cycloadditions can occur through a stepwise mechanism, as seen in the reaction of arylidenoxindoles with allenoates catalyzed by DABCO to form dihydropyran-fused indoles. acs.org

Table 1: Examples of Diels-Alder Reactions in the Synthesis of Dihydropyran Derivatives

| Diene/Dienophile System | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Oxadiene and Dienophile | Thermal or Lewis Acid | 3,4-Dihydro-2H-pyran | High stereoselectivity, formation of up to three stereocenters. organicreactions.org |

| α,β-Unsaturated Aldehydes and Acyl Phosphonates | Organocatalyst (dienamine and H-bond activation) | Dihydropyran Phosphonates | Inverse-electron-demand, enantioselective, forms three contiguous stereocenters. acs.orgacs.org |

| 2H-Pyran-2,5-diones and Dienophiles | Base (cHex₂NMe) or Lewis Acid (BF₃·OEt₂) | Tricyclic Cycloadducts | Base-catalyzed at room temp; Lewis acid-promoted for higher endo/exo selectivity. hkbu.edu.hk |

| Arylidenoxindole and Allenoates | DABCO | Dihydropyran-fused Indoles | Formal [4+2] cycloaddition with excellent regio- and diastereoselectivity. acs.org |

| Steroidal 4-ene-3,6-dione and Olefins | Photocycloaddition | Dihydropyran adduct | Regio- and stereospecific [4+2] cycloaddition. rsc.org |

Sigmatropic rearrangements involve the intramolecular migration of a sigma bond within a π-electron system. wikipedia.org A notable example in dihydropyran chemistry is the acs.orgnih.gov-sigmatropic rearrangement of 3-sulfinyl dihydropyrans. nih.govacs.org These reactions, which involve allylic sulfinyl dihydropyrans, lead to the formation of dihydropyranols. The efficiency of this transformation can be highly dependent on the reaction conditions, with a preferred protocol often utilizing DABCO in warm toluene. nih.govacs.org This methodology has been successfully applied to the synthesis of the cores of natural products like ent-dysiherbaine and deoxymalayamicin A. nih.govacs.org The rearrangement proceeds through a concerted mechanism, and the stereochemical outcome is influenced by the configuration of the starting sulfoxide. nih.govacs.org

Catalytic Activation and Transformations of 5,6-Dihydro-4H-Pyran-2-yl Substrates

Catalysis offers efficient and selective routes for the synthesis and functionalization of dihydropyran derivatives, with both metal- and organocatalysis playing crucial roles.

Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon bonds, and this has been extended to dihydropyran systems. acs.orgnih.gov Specifically, tris(dihydropyranyl)indium reagents, generated in situ, have been shown to couple efficiently with aryl halides in the presence of a palladium(0) catalyst. acs.orgnih.gov This reaction provides a route to C-aryl glycals and other substituted dihydropyrans. The use of organoindium reagents is considered a more environmentally friendly alternative to other organometallic reagents like those based on tin or zinc. acs.org The reaction is effective with aryl iodides and electron-deficient aryl bromides, producing the desired coupled products in high yields with minimal formation of dimeric byproducts. acs.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of Tris(dihydropyranyl)indium with Aryl Halides

| Aryl Halide | Catalyst (mol %) | Yield of Coupled Product (%) |

|---|---|---|

| Iodobenzene | Cl₂Pd(PPh₃)₂ (1) | 95 |

| 4-Iodoacetophenone | Cl₂Pd(PPh₃)₂ (1) | 98 |

| 4-Iodonitrobenzene | Cl₂Pd(PPh₃)₂ (1) | 96 |

| 4-Iodoanisole | Cl₂Pd(PPh₃)₂ (5) | 88 |

| 4-Bromobenzonitrile | Cl₂Pd(PPh₃)₂ (5) | 85 |

| 4-Bromonitrobenzene | Cl₂Pd(PPh₃)₂ (5) | 94 |

Data sourced from studies on palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis and transformation of dihydropyran derivatives. organicreactions.orgacs.org N-heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate aldehydes to form various 3,4-dihydropyran-2-ones and related structures through [4+2] and [3+3] cycloaddition pathways. nih.gov This involves the formation of a Breslow intermediate, which then rearranges to a key homoenolate or acylazolium species. nih.gov

Chiral secondary amines are another important class of organocatalysts. au.dk They can catalyze the enantioselective addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, which then undergo cyclization to form highly functionalized and enantiomerically enriched 3,4-dihydropyrans. au.dk This strategy has been shown to be effective for a broad range of both aromatic and aliphatic aldehydes, yielding products with excellent enantioselectivities. au.dk Furthermore, dual activation strategies using aminocatalysts that also possess a hydrogen-bonding motif have been developed for the enantioselective inverse-electron-demand hetero-Diels-Alder reaction of α,β-unsaturated aldehydes and acyl phosphonates, leading to dihydropyran frameworks with multiple stereocenters. acs.orgacs.org

Table 3: Organocatalytic Approaches to Dihydropyran Derivatives

| Catalytic System | Reactants | Product Type | Key Features |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes and Selenyl Vinyl Ketones | Chiral Selenylated Dihydropyranones | High yields and excellent enantioselectivities. nih.gov |

| Chiral Secondary Amine | Cinnamaldehyde and 1,3-Cyclopentadione | 3,4-Dihydropyran | Excellent enantioselectivities and good diastereoselectivities. au.dk |

| Pyrrolidine-3-carboxylic acid (β-proline) | Ethyl Pyruvate and Aldehydes | Functionalized Dihydropyrans | One-pot synthesis under mild conditions with high yield and diastereoselectivity. oist.jp |

| H-bond-directing aminocatalyst | α,β-Unsaturated Aldehydes and Acyl Phosphonates | Dihydropyran Phosphonates | Dual activation strategy leading to good yields and high enantiomeric excess. acs.orgacs.org |

Radical Chemistry of 5,6-Dihydro-4H-Pyran-2-yl Systems

The radical chemistry of dihydropyran systems is of significant interest, particularly in the context of antioxidant activity. Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, have provided insights into the free radical scavenging properties of this class of molecules.

The antioxidant capabilities of DDMP and its derivatives have been evaluated by their ability to scavenge various free radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and the galvinoxyl radical. rsc.org Research has shown that the introduction of protecting groups to the free hydroxyl groups of DDMP leads to a decrease in their reducing abilities. rsc.org This suggests that the hydroxyl groups are crucial for the antioxidant activity.

Notably, the hydroxyl group at the olefinic position has a pronounced effect on the antioxidant capacity of DDMP. rsc.org This highlights the importance of the unstable enol structure within the DDMP moiety as the key determinant of its antioxidant activity. rsc.org The ability of these compounds to donate a hydrogen atom to a free radical is a primary mechanism of their antioxidant action.

Reaction Kinetics and Thermodynamic Studies of 5,6-Dihydro-4H-Pyran-2-yl Transformations

Computational studies have been instrumental in elucidating the kinetics and thermodynamics of transformations involving dihydropyran derivatives. The thermal decomposition of several 3,6-dihydro-2H-pyran derivatives has been investigated using density functional theory (DFT) at the PBE0/6-311+G(d,p) level. mdpi.com

These studies focused on a concerted mechanism involving a six-membered cyclic transition state for the thermal decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP). mdpi.com The kinetic and thermodynamic parameters were calculated over a temperature range of 584 to 633 K and showed that methyl substituents at positions 2, 4, and 6 decrease the activation free energy of the molecules. mdpi.com

The decomposition of DHP and MDHP yields formaldehyde (B43269) along with 1,3-butadiene (B125203) and 2-methyl-1,3-butadiene, respectively. In contrast, DMDHP decomposes to produce acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com

Further computational analysis of 2-methyl-3,6-dihydro-2H-pyran and 6-methyl-3,6-dihydro-2H-pyran revealed activation free energies (ΔG≠) of 182 kJ·mol⁻¹ and 184 kJ·mol⁻¹, and activation energies (Ea) of 202 kJ·mol⁻¹ and 204 kJ·mol⁻¹, respectively. mdpi.com These results underscore the influence of substituent positioning on the thermal stability and reaction kinetics of these compounds, with positions 2, 6, and 4 being identified as key in that order for thermal decomposition. mdpi.com

The thermal degradation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (1) has also been explored through labeling studies. Heating of 13C-labeled and unlabeled (1) in model systems simulating food processing conditions led to the formation of various volatile products, including 2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone (2), 2,5-dimethyl-4-hydroxy-3(2H)-furanone, cyclotene, maltol, and 5-hydroxymaltol. acs.org The formation of these products suggests that (1) can be converted to highly reactive open-chain intermediates, such as the enolic forms of 1-deoxyosone, with the subsequent reaction pathways being dependent on the specific reaction conditions. acs.org

Table of Kinetic and Thermodynamic Data for the Thermal Decomposition of Dihydropyran Derivatives mdpi.com

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

| 2-methyl-3,6-dihydro-2H-pyran | 182 | 202 |

| 6-methyl-3,6-dihydro-2H-pyran | 184 | 204 |

Advanced Spectroscopic and Structural Elucidation of 5,6 Dihydro 4h Pyran 2 Yl Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of dihydropyran derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus, but multi-dimensional techniques are required to assemble the complete molecular picture and define its stereochemistry. nih.gov

Multi-dimensional NMR experiments are critical for assigning the complex proton (¹H) and carbon (¹³C) signals and piecing together the molecular framework of dihydropyran compounds. researchgate.net

Correlation Spectroscopy (COSY): This 2D experiment identifies scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is fundamental for tracing the proton connectivity within the dihydropyran ring and its substituents. For example, cross-peaks in a COSY spectrum would connect the protons on C4, C5, and C6, confirming their sequence in the aliphatic portion of the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of the carbon atom corresponding to each proton signal, greatly simplifying the interpretation of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two or three bonds (²JCH, ³JCH), between protons and carbons. nih.gov This is particularly powerful for connecting different fragments of a molecule, such as linking substituents to the correct positions on the dihydropyran ring or establishing the connectivity across the oxygen heteroatom. A careful analysis of HMBC correlations can help elucidate the complete molecular configuration. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the premier NMR technique for determining stereochemistry and conformation. libretexts.org It detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of their bonding connections. libretexts.orgacdlabs.com For substituted 5,6-dihydro-4H-pyran-2-yl compounds, NOESY experiments can establish the relative stereochemistry of substituents on the ring. For instance, a NOESY cross-peak between a proton on a substituent at C2 and a proton at C6 would indicate that these groups are on the same face of the ring (a cis relationship). mdpi.com

The combined data from these experiments allow for the complete assignment of all ¹H and ¹³C chemical shifts and the determination of relative stereochemistry. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Dihydropyran Derivative Data derived from a study on cis-2,6-disubstituted dihydropyran derivatives. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| H-3 | 5.92–5.85 (m) | 130.6 | H-4 | C-2, C-5 | H-2, H-4 |

| H-4 | 5.63–5.57 (m) | 124.9 | H-3, H-5 | C-3, C-6 | H-3, H-5 |

| H-2 | 4.39–4.32 (m) | 75.1 | H-3, Substituent-H | C-3, C-4, C-6 | H-3, H-6, Substituent-H |

| H-6 | 3.83–3.74 (m) | 73.7 | H-5, Substituent-H | C-2, C-4, C-5 | H-2, H-5, Substituent-H |

| H-5 | 2.11–1.87 (m, 2H) | 31.3 | H-4, H-6 | C-3, C-4, C-6 | H-4, H-6 |

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of compounds in their solid phase. emory.edu For 5,6-dihydro-4H-pyran-2-yl compounds, ssNMR is valuable for characterizing materials that are insoluble or exist as crystalline or amorphous solids. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden spectra in the solid state, enabling high-resolution analysis. emory.edunih.gov Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. emory.edu ssNMR can be used to:

Identify different polymorphic forms (different crystal packings) of a compound.

Characterize amorphous materials that lack long-range order.

Study the conformation of the molecule as it exists in the solid state, which may differ from its solution conformation.

Investigate intermolecular interactions and molecular packing within the crystal lattice. nih.gov

Advanced Mass Spectrometry for Molecular Architecture and Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule and its fragments. mdpi.com For a derivative of 5,6-dihydro-4H-pyran-2-yl, HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass. growingscience.com The fragmentation of the molecular ion in the mass spectrometer gives rise to a pattern of fragment ions. wikipedia.org This fragmentation is not random and is dictated by the underlying molecular structure, with cleavage often occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules. gbiosciences.com Analysis of these fragmentation pathways can help to confirm the structure elucidated by NMR.

Table 2: Common Fragmentation Pathways for Dihydropyran-like Structures

| Precursor Ion (M+) | Fragmentation Process | Resulting Fragment Ion | Significance |

| [C₅H₈O]⁺ | Retro-Diels-Alder (RDA) reaction | [C₄H₄O]⁺ (Butadiene monoepoxide ion) | Characteristic of cyclic ethers, confirms the pyran ring system. |

| [C₅H₈O]⁺ | Loss of a neutral molecule (e.g., CO) | [C₄H₈]⁺ | Indicates the presence of a carbonyl or similar functionality if derivatized. |

| Substituted pyran | Cleavage of a substituent | [M - Substituent]⁺ | Helps identify the mass and nature of attached functional groups. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that adds another dimension of separation to traditional MS. nih.govmdpi.com Before mass analysis, ions are separated based on their mobility through a drift tube filled with a neutral buffer gas. nih.gov This mobility is related to the ion's size, shape, and charge, which is quantified as its collision cross-section (CCS). nih.gov

IMS-MS is particularly valuable for:

Separating Isomers: Stereoisomers or constitutional isomers of substituted 5,6-dihydro-4H-pyran-2-yl compounds may have identical masses and similar fragmentation patterns, making them difficult to distinguish by MS alone. However, their different three-dimensional shapes can lead to different CCS values, allowing IMS to separate them. nih.gov

Conformational Analysis: Different conformers of the same molecule can sometimes be separated by IMS, providing information about the conformational landscape of the molecule in the gas phase.

Cleaning up Spectra: IMS can separate analyte ions from background noise or ions from complex matrices, resulting in cleaner mass spectra and improved sensitivity. gre.ac.uk

X-ray Crystallography and Electron Diffraction for Precise Molecular Geometry Determination

While NMR and MS provide powerful tools for determining chemical structure and connectivity, X-ray crystallography offers the most precise and unambiguous determination of the three-dimensional molecular geometry in the solid state. nih.gov If a suitable single crystal of a 5,6-dihydro-4H-pyran-2-yl derivative can be grown, X-ray diffraction analysis can provide:

Precise bond lengths and bond angles.

The exact conformation of the dihydropyran ring (e.g., half-chair, boat).

The absolute stereochemistry of all chiral centers.

Detailed information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing. nih.gov

Electron diffraction is a complementary technique that can be used to determine molecular structures, particularly for gas-phase molecules or for very small crystals (nanocrystallography) that are not suitable for X-ray diffraction. amanote.com It provides similar information regarding bond lengths and angles, offering a picture of the molecule's geometry free from the packing forces present in a crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

For the 5,6-dihydro-4H-pyran-2-yl ring system, key vibrational modes can be assigned to specific structural features. The enol ether moiety (C=C-O) is particularly characteristic. The C=C stretching vibration typically appears as a strong band in the Raman spectrum and a medium-to-strong band in the IR spectrum, generally in the region of 1640-1690 cm⁻¹. The C-O-C stretching vibrations of the ether linkage give rise to strong bands in the IR spectrum, usually found in the 1250-1050 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (CH₂) groups in the saturated portion of the ring are observed just below 3000 cm⁻¹, while the vinylic C-H stretch appears above 3000 cm⁻¹. vscht.cz

Conformational information can also be gleaned from vibrational spectra. The dihydropyran ring can adopt various conformations, such as a half-chair or sofa form. The precise frequencies and intensities of the CH₂ scissoring, twisting, and wagging modes in the "fingerprint region" (below 1500 cm⁻¹) are sensitive to these conformational changes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra for different possible conformers. scifiniti.com By comparing the calculated spectra with experimental FT-IR and Raman data, the most stable conformation in the solid state or in solution can be determined.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Typical FT-IR Intensity | Typical Raman Intensity | Notes |

|---|---|---|---|---|

| =C-H Stretch (vinylic) | 3100 - 3010 | Medium | Medium | Characteristic of the double bond within the ring. |

| -C-H Stretch (aliphatic) | 2990 - 2850 | Strong | Strong | Corresponds to the CH₂ groups at positions 4, 5, and 6. |

| C=C Stretch (enol ether) | 1690 - 1640 | Medium-Strong | Strong | A key diagnostic peak for the dihydropyran ring. |

| CH₂ Scissoring | 1470 - 1440 | Medium | Medium | Bending vibration of the methylene groups. |

| C-O-C Asymmetric Stretch | 1250 - 1180 | Strong | Weak-Medium | Characteristic of the cyclic ether functionality. |

| C-O-C Symmetric Stretch | 1150 - 1050 | Strong | Medium | Another key indicator of the pyran ring structure. |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

When a 5,6-dihydro-4H-pyran-2-yl derivative is chiral, determining its absolute configuration (the precise three-dimensional arrangement of its atoms) is crucial. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful set of techniques for this purpose. mtoz-biolabs.comrsc.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. bhu.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.in In the vicinity of a chromophore's absorption band, a chiral molecule will exhibit a characteristic peak and trough in its ORD curve, a phenomenon known as the Cotton effect. The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough, negative if it is the reverse) can be empirically correlated with the absolute stereochemistry at the chiral center(s). bhu.ac.in

Circular Dichroism (CD) is the measurement of the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this differential absorption (often expressed as molar ellipticity) versus wavelength. It provides more resolved spectral features than ORD and is often easier to interpret. Each stereoisomer of a chiral dihydropyran will produce a unique CD spectrum, with its enantiomer giving a spectrum that is a perfect mirror image.

For an unambiguous assignment of absolute configuration, modern approaches combine experimental CD or ORD measurements with quantum-mechanical calculations. spectroscopyeurope.com The process typically involves:

Measuring the experimental CD spectrum of one enantiomer of the chiral dihydropyran.

Performing a computational conformational analysis to identify all low-energy conformers of the molecule.

Using Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical CD spectrum for each significant conformer of a single, arbitrarily chosen enantiomer (e.g., the R-configuration).

Generating a final, Boltzmann-averaged theoretical spectrum based on the calculated energies of the conformers.

Comparing the experimental spectrum to the calculated spectrum. A direct match confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration. spectroscopyeurope.comunibe.ch

| Technique | Principle | Measured Property | Application to 5,6-Dihydro-4H-Pyran-2-yl |

|---|---|---|---|

| Optical Rotatory Dispersion (ORD) | Differential refractive index for left- and right-circularly polarized light. bhu.ac.in | Optical Rotation [α] vs. Wavelength (λ) | Determination of absolute configuration by analyzing the sign of the Cotton effect near chromophore absorption bands. bhu.ac.in |

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. mtoz-biolabs.com | Molar Ellipticity [θ] vs. Wavelength (λ) | Unambiguous assignment of absolute configuration by matching the experimental spectrum to TD-DFT calculated spectra. rsc.org |

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of 5,6-dihydro-4H-pyran-2-yl compounds requires detailed knowledge of reaction kinetics, mechanisms, and the influence of various process parameters. In situ (in the reaction mixture) spectroscopic techniques are invaluable for acquiring this information in real-time, without the need for offline sampling and analysis. azooptics.com Techniques such as Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy are particularly well-suited for this purpose. mt.comresearchgate.net

By inserting a probe directly into the reaction vessel, spectra can be collected continuously as the reaction progresses. researchgate.net For example, in a cyclization reaction to form the dihydropyran ring, ATR-FTIR spectroscopy can be used to monitor the disappearance of the characteristic carbonyl stretch of an aldehyde reactant and the appearance of the C=C and C-O-C stretching bands of the dihydropyran product. irdg.orgyoutube.com This provides a direct measure of the reaction rate.

Real-time monitoring allows for the identification of transient intermediates, which may not be detectable by conventional offline analysis. It also enables the precise determination of reaction endpoints, preventing the formation of byproducts from over- or under-reacting. The data collected can be used to construct detailed kinetic models of the reaction, leading to a deeper mechanistic understanding and facilitating the optimization of conditions such as temperature, catalyst loading, and reactant concentrations to improve yield and purity. pnnl.govspectroscopyonline.com

Computational and Theoretical Studies of 5,6 Dihydro 4h Pyran 2 Yl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool for elucidating the electronic characteristics and predicting the reactivity of 5,6-dihydro-4H-pyran-2-yl and related pyran systems. These methods allow for a detailed examination of molecular orbitals, charge distributions, and electrostatic potentials, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) is a predominant computational method for investigating pyran derivatives due to its favorable balance of accuracy and computational cost. bookpi.org Researchers widely employ DFT to map out complex reaction pathways, identify intermediates, and characterize the transition states that govern reaction kinetics and outcomes.

Furthermore, DFT calculations are used to analyze the stability and electronic structure of the resulting pyran derivatives. bohrium.com Parameters such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken population analysis provide insights into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack. bookpi.orgbohrium.com For example, in a study on ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6–311++G(d,p) level of theory were performed to investigate these electronic properties, with the theoretical results showing good alignment with experimental findings. bohrium.com

Table 1: Selected DFT Studies on Pyran Systems

| Study Focus | Compound Type | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Reaction Mechanism | 2-amino-3-cyano-4H-pyran | Not Specified | Explained regioselectivity of synthesis. | nih.gov |

| Reaction Pathway | Pyridyl-cholestane | Not Specified | Identified rate-determining step and transition state stability. | nih.gov |

| Electronic Properties | Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | B3LYP/6–311++G(d,p) | Analyzed HOMO-LUMO gap and MEP, confirming stability. | bohrium.com |

| Structural Properties | 2,6-bis(chlorosubstitutedphenyl)-3,5-dimethyldihydro-2H-pyran-4(3H)-one | B3LYP/6-311++G(d,p) | Optimized molecular properties correlated with crystal data. | bookpi.org |

While DFT is technically a first-principles (ab initio) method, the term is also used to describe other wavefunction-based methods. In the context of 5,6-dihydro-4H-pyran-2-yl systems, these calculations are crucial for determining the relative energies of different conformations and structural isomers. The flexible, non-aromatic ring of the dihydropyran system can adopt various conformations, such as a "flattened-boat" or half-chair. bohrium.com

Computational studies, often using DFT methods, are employed to determine the most stable conformations. For example, the structure of cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones was elucidated with the aid of DFT-NMR chemical shift calculations to differentiate between epimers. researchgate.net These calculations help assign the absolute configuration of chiral centers by correlating calculated and experimental spectroscopic data. The conformational analysis is vital as the three-dimensional shape of the molecule often dictates its interaction with biological targets or other molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 5,6-dihydro-4H-pyran-2-yl systems over time, providing insights into their conformational landscapes and interactions with solvent molecules. nih.gov By simulating the motion of atoms over a specific period (e.g., 100 nanoseconds), MD can reveal the stability of certain conformations and the transitions between them. nih.gov

MD simulations have been used to investigate the interactions between pyran derivatives and water, which is critical for understanding their solubility and behavior in aqueous environments. mdpi.com These simulations can quantify interactions through the calculation of interaction energies and the analysis of radial distribution functions. mdpi.com Furthermore, MD simulations are valuable for assessing the compatibility of pyran-based compounds with excipients, such as polymers like polyvinylpyrrolidone, by calculating solubility parameters. mdpi.com In drug design contexts, MD is used to confirm the stability of a ligand-protein complex, ensuring that the interactions observed in static docking models persist in a dynamic environment. nih.gov

Predictive Modeling of Molecular Properties and Reactivity (Non-biological QSAR analogues)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific property, such as reactivity or a physicochemical characteristic. While often used for biological activity, the QSAR methodology can be applied to predict non-biological properties of pyran derivatives.

A QSAR study on a set of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, which are structural analogues, demonstrates the approach. nih.gov In this study, models were constructed using multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN). nih.gov These models use calculated molecular descriptors (e.g., constitutional, topological, and quantum-chemical parameters) to predict the activity of new or untested compounds. The predictive power of such models is rigorously validated using techniques like internal and external validation, cross-validation, and Y-randomization tests. nih.gov Such predictive modeling can accelerate the discovery process by prioritizing which derivatives to synthesize and test.

Machine Learning and Artificial Intelligence in 5,6-Dihydro-4H-Pyran-2-yl Chemical Space Exploration

The number of possible molecules based on the 5,6-dihydro-4H-pyran-2-yl scaffold is astronomically large. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this vast chemical space efficiently. nih.gov These technologies can accelerate the discovery of novel compounds with desired properties by learning from existing data. nih.gov

Deep learning models, for example, can be trained on large libraries of known molecules to generate new chemical structures with optimized properties. arxiv.orgarxiv.org Active learning protocols enhanced by machine learning can dramatically increase the throughput of virtual screening campaigns compared to traditional docking methods. nih.gov These methods balance the exploration of new regions of chemical space with the exploitation of known high-scoring compounds, leading to the efficient identification of diverse and potent molecular scaffolds. nih.gov This approach has been shown to recover a high percentage of experimentally confirmed hits with a significant reduction in computational cost, making it a valuable strategy for exploring the chemical space of pyran derivatives. nih.gov

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are frequently used to predict spectroscopic properties, which serves as a powerful means to validate experimentally determined structures. Theoretical calculations of FT-IR, ¹H NMR, and ¹³C NMR spectra for pyran derivatives have shown excellent agreement with experimental data. bookpi.org

For instance, in a detailed computational study of pyran compounds, vibrational frequencies were calculated and found to have great concurrence with experimental values. bookpi.org The nuclear magnetic resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, and these calculated shifts are then compared with experimental results to confirm the proposed structure. bookpi.org This synergy between computational prediction and experimental validation is crucial for the unambiguous characterization of novel 5,6-dihydro-4H-pyran-2-yl derivatives. bohrium.com

Advanced Applications of 5,6 Dihydro 4h Pyran 2 Yl Derivatives in Materials Science and Catalysis

Polymerization and Copolymerization Strategies Involving Dihydropyran Monomers

The dihydropyran ring, particularly in its lactone form (5,6-dihydro-2H-pyran-2-one), is an attractive monomer for synthesizing a variety of polymers. The presence of both a polymerizable cyclic structure and a double bond in some derivatives offers multiple pathways to create novel polymer architectures.

Ring-opening polymerization (ROP) is a powerful technique for producing biodegradable polyesters from cyclic ester (lactone) monomers. nih.govrsc.org The thermodynamic driving force for the ROP of many cyclic monomers is the release of ring strain. nih.gov 5,6-Dihydro-2H-pyran-2-ones and their derivatives are six-membered lactones that can undergo ROP to yield functional polyesters.

A notable example involves the ROP of dihydrocarvide (DHC), a terpene-based 7-membered lactone derivative that can be sourced from citrus peels. nih.gov Research has demonstrated the synthesis of poly(dihydrocarvide) (PDHC) through ROP using an yttrium amido catalyst. This method allows for the creation of terpene-based polyesters while preserving the pendant-group double bond from the monomer unit, which is available for further functionalization. psu.edu The polymerization can be controlled to produce PDHC with tunable molecular weights and moderate polydispersities. psu.edu

Furthermore, sequential ROP has been employed to create novel block copolymers. By adding different lactone monomers in a sequence dictated by their coordination strength, researchers have successfully synthesized semi-crystalline, renewable block copolymers such as P(PDL-b-DHC) and P(DHC-b-PHB), where PDL is ω-pentadecalactone and PHB is poly(hydroxybutyrate). psu.edu These strategies highlight the potential of dihydropyran-based monomers in generating complex and sustainable polymeric materials.

Table 1: Examples of Ring-Opening Polymerization of Dihydropyran-Related Monomers

| Monomer | Catalyst System | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| Dihydrocarvide (DHC) | Amino-alkoxy-bis(phenolate) yttrium amido | Poly(dihydrocarvide) (PDHC) | Successful ROP of a terpene-based lactone to form a functional polyester (B1180765) with retained double bonds. | psu.edu |

| Dihydrocarvide (DHC) and ω-Pentadecalactone (PDL) | Yttrium-based catalyst | P(PDL-b-DHC) block copolymer | Sequential addition allows for the creation of semi-crystalline block copolymers from renewable resources. | psu.edu |

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comsigmaaldrich.comwikipedia.org

While extensive literature on the direct CRP of 5,6-dihydro-4H-pyran-2-yl monomers is still emerging, the structural features of its derivatives make them highly suitable candidates for these advanced polymerization methods. The olefinic double bond present in 3,4-dihydro-2H-pyran and its derivatives can participate in radical polymerization. google.com The key to applying CRP is to modify the dihydropyran monomer with a group amenable to controlled polymerization.

For instance, a hydroxyl-functionalized dihydropyran could be converted into an acrylic counterpart. This strategy has been successfully demonstrated with a structurally similar dihydro-furanone derivative, which was transformed into an acrylic monomer and subsequently polymerized via RAFT. biomach.org This approach yielded well-defined polymers and copolymers, demonstrating the potential for creating advanced materials from lactone-based building blocks. biomach.org A similar approach could be envisioned for dihydropyran derivatives, opening pathways to novel block copolymers, star polymers, and surface-grafted materials with tailored properties for applications in drug delivery, surface modification, and nanotechnology. sigmaaldrich.com

Integration into Supramolecular Architectures and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic forces, and van der Waals interactions. instras.com The design of molecules that can recognize each other and self-assemble into larger, ordered structures is a cornerstone of this field.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which has a binding cavity, and a smaller "guest" molecule that fits within it. google.com This interaction can dramatically alter the physicochemical properties of the guest, such as increasing its solubility or stability. mdpi.comrsc.org

While the dihydropyran unit is not a classical host, its derivatives can be designed to act as guests. With appropriate functionalization, the dihydropyran scaffold can acquire the necessary size, shape, and chemical complementarity to bind within the cavities of well-known host molecules like cyclodextrins, calixarenes, or pillararenes. rsc.orgcmu.edu

For example, a study on clausenidin (B14091337), a complex natural product containing a pyran ring, showed that it forms an inclusion complex with hydroxypropyl-β-cyclodextrin. nih.gov This complexation significantly increased the water solubility of clausenidin and enhanced its anti-cancer activity. The formation of the complex was confirmed by various analytical techniques, which showed that the guest molecule was encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. nih.gov This principle could be extended to simpler, functionalized dihydropyran derivatives to improve their utility in pharmaceutical or materials science applications.

Artificial molecular machines are assemblies of molecular components designed to perform mechanical-like movements in response to external stimuli such as light, electricity, or chemical signals. nih.gov Rotaxanes are a prominent class of mechanically interlocked molecules used to build such machines. instras.com They typically consist of a macrocycle (a "ring") threaded onto a dumbbell-shaped molecule (an "axle") that has bulky "stoppers" at each end to prevent the ring from dethreading. instras.comoist.jp The ring can be induced to shuttle between different recognition sites, or "stations," along the axle. psu.edu

The dihydropyran scaffold represents a potential structural element for constructing novel rotaxane-based molecular machines. A dihydropyran derivative could be incorporated as one of the stations along the axle. The specific non-covalent interactions between the dihydropyran station and the macrocyclic ring (e.g., hydrogen bonding, π-π stacking) would define the ring's position. By altering these interactions with an external stimulus, one could control the position of the ring, effectively creating a molecular switch or shuttle.

Furthermore, polymers derived from dihydropyran monomers via ROP or CRP could serve as the axle component, creating polyrotaxanes. In these architectures, multiple rings are threaded onto a single polymer chain, leading to materials with unique dynamic properties, such as stimuli-responsive gels or self-healing materials.

Role of 5,6-Dihydro-4H-Pyran-2-yl in Advanced Catalytic Systems

The utility of heterocyclic compounds in catalysis is well-established, where they can function as ligands for metal catalysts or as organocatalysts themselves. nih.govrsc.orgnih.gov While the use of dihydropyran derivatives as catalysts is a developing area, their structure offers significant potential.

The dihydropyran ring can be functionalized with chelating groups (e.g., amines, phosphines, carboxylates) to create novel ligands for transition metal catalysis. The chiral nature of many dihydropyran derivatives makes them particularly attractive for asymmetric catalysis, where the ligand's three-dimensional structure is crucial for controlling the stereochemical outcome of a reaction. The conformationally constrained pyran ring could provide a rigid backbone to position coordinating atoms precisely around a metal center, influencing the selectivity of catalytic transformations. This approach is analogous to the use of other heterocyclic scaffolds, such as dihydropyridinates and dipyrrins, which have been successfully employed as ligands in a variety of catalytic processes. rsc.orgnih.gov

Additionally, the dihydropyran framework itself can be part of an organocatalyst. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, often relies on chiral amines, acids, or hydrogen-bond donors. au.dk A chiral dihydropyran derivative, for example, could be designed to present acidic or basic sites in a specific spatial arrangement, enabling it to catalyze reactions with high stereoselectivity. Research into the synthesis of dihydropyrans has shown that organocatalysts like proline derivatives can be highly effective, suggesting a synergy between this class of heterocycles and organocatalytic principles. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of ancillary ligands is a cornerstone of modern transition metal catalysis, as ligands directly modify the metal center's reactivity, selectivity, and stability. researchgate.netyoutube.com While nitrogen and phosphorus-containing heterocycles are common in ligand design, oxygen-containing scaffolds like dihydropyrans represent a more specialized area. Their primary role in catalysis is often as a synthetic target achieved through advanced catalytic methods rather than as a primary ligand component. nih.gov

However, the principles of ligand design suggest potential roles for dihydropyran moieties. researchgate.net The oxygen atom in the dihydropyran ring could serve as a hemilabile donor, reversibly coordinating to a metal center to open up a vacant site during a catalytic cycle. The synthesis of complex dihydropyran structures, such as 3,4-dihydropyran-2-ones, is frequently accomplished using sophisticated organocatalysis, particularly with N-heterocyclic carbenes (NHCs). nih.gov This highlights a strong synergistic relationship where advanced catalysis is required to build the dihydropyran core, which in turn can be a building block for more complex molecules. nih.gov

Support Materials Functionalized with Dihydropyran Moieties

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. youtube.com Functionalizing solid supports with active molecular units is a key strategy in creating advanced heterogeneous catalysts. Dihydropyran-related structures, particularly photochromic spiropyrans, have been successfully incorporated into various supports to create dynamic materials. rsc.orgsemanticscholar.orgrsc.org

Spiropyran units can be covalently attached to polymers, biomacromolecules, and the surfaces of inorganic nanoparticles. rsc.orgrsc.org This unique molecular switch can be isomerized using stimuli like light, temperature, or metal ions. rsc.org This isomerization from the non-polar spiropyran to the polar merocyanine (B1260669) form alters the surface properties of the support material, such as polarity and wettability. This change can be harnessed to control substrate affinity or modulate the activity of a nearby catalytic site, effectively creating a switchable catalytic system.

Furthermore, solid acidic supports are crucial in reactions involving dihydropyrans. For instance, NH₄HSO₄ supported on silica (B1680970) (SiO₂) has been effectively used as a recyclable heterogeneous catalyst for the tetrahydropyranylation of alcohols using 3,4-dihydro-2H-pyran, demonstrating the synergy between solid supports and dihydropyran chemistry. nih.gov

Optoelectronic and Photonic Materials Incorporating Dihydropyran Units

The unique electronic properties of pyran derivatives make them excellent candidates for optoelectronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org A notable class of materials are the dicyanomethylene-4H-pyran (DCM) derivatives, which possess a strong donor-π-acceptor (D-π-A) architecture. rsc.orgrsc.org This structure facilitates an efficient intramolecular charge-transfer (ICT) process, leading to intense fluorescence, especially in the red region of the spectrum. rsc.org

DCM and its derivatives have been successfully employed as highly fluorescent dopants in the emissive layer of OLEDs. rsc.orgresearchgate.net By modifying the pyran structure or the donor groups, researchers can fine-tune the emission wavelength, quantum yield, and thermal stability of the resulting devices. rsc.org For example, introducing bulky groups can prevent aggregation-caused quenching in the solid state, enhancing device performance. rsc.org The table below summarizes the performance of select pyran derivatives in OLEDs.

| Emitter | Host | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Peak EL (nm) | CIE (x, y) |

| Red 2 | Alq3 | 8737 | 2.31 | 1.25 | 638 | (0.63, 0.36) |

Table based on data for a modified pyran-containing DCJTB derivative, demonstrating typical performance metrics in an OLED device. researchgate.net

The inherent tunable optical properties of these materials also suggest potential for their use in photonic applications, such as in the fabrication of photonic crystals where materials with high refractive index contrast are required. arxiv.org

Development of Smart Materials and Responsive Systems Based on Dihydropyran Structures

"Smart" materials that respond to external stimuli are at the forefront of materials science. Dihydropyran derivatives, specifically in the form of spiropyrans, are a classic example of photochromic compounds—materials that change color upon exposure to light. wikipedia.orgnih.gov Spiropyrans consist of two heterocyclic moieties linked by a central spiro carbon, with one of the rings being a pyran. encyclopedia.pub

The key functionality arises from the reversible, light-induced transformation between two distinct isomers:

Spiropyran (SP) Form : A colorless or pale yellow, non-planar, and non-polar form that contains the closed dihydropyran ring. aip.org